2,4-Hexadienal
Overview
Description
2,4-Hexadienal, also known as sorbaldehyde, is an organic compound with the molecular formula C6H8O. It is a colorless to yellow liquid with a pungent “green” or citrus odor. This compound is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the aldehyde group. This structural feature makes it highly reactive and useful in various chemical reactions .
Mechanism of Action
Mode of Action
A study suggests that it may involve the S2 (ππ*) → S1 (nπ*) internal conversion dynamics and the trans–cis photoisomerization reaction . .
Biochemical Pathways
It is known to be a natural constituent of meat, vegetable, and fish oils and one of the lipid peroxidation products of polyunsaturated oils . .
Pharmacokinetics
It is known to be insoluble in water but soluble in alcohol
Result of Action
Some α,β-unsaturated aldehydes, including 2,4-Hexadienal, have been shown to be reactive with DNA . Ingested lipid oxidation products and oxidized fats have been reported to cause increased excretion of mutagens, cellular injury to liver and kidneys, increased cell proliferation in the gastrointestinal tract, and other non-specific tissue injury and irritation effects resulting from induced oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been identified as one of several ring fragmentation products present in polluted urban air . It was also identified as a low-level carbonyl impurity in commercial ethanol, even in distilled premium grades . .
Biochemical Analysis
Biochemical Properties
2,4-Hexadienal plays a significant role in biochemical reactions, particularly in lipid peroxidation. It is a product of the oxidative degradation of polyunsaturated fatty acids. This compound interacts with several enzymes and proteins, including aldo-keto reductase family 1 member B10 (AKR1B10), which catalyzes the reduction of this compound to its corresponding alcohol . Additionally, this compound can form adducts with proteins through Michael addition, leading to potential modifications in protein function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can induce oxidative stress and cause cellular damage by forming adducts with cellular proteins and DNA. This compound influences cell signaling pathways, particularly those involved in the response to oxidative stress. It can also affect gene expression by modifying transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of enzymes involved in detoxification processes, such as glutathione S-transferases . Additionally, it can induce changes in gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or heat. Over time, this compound can form secondary products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been shown to cause persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild oxidative stress and activate cellular defense mechanisms. At high doses, this compound can cause significant cellular damage and toxicity. In rodent models, high doses of this compound have been associated with liver and kidney damage, as well as increased mortality .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It is a product of lipid peroxidation and can be further metabolized by enzymes such as aldo-keto reductases and glutathione S-transferases . These enzymes help detoxify this compound by converting it to less reactive compounds. Additionally, this compound can affect metabolic flux by modifying the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. It can bind to cellular membranes and accumulate in lipid-rich regions due to its hydrophobic nature . This localization can influence its biological activity and interactions with other biomolecules.
Subcellular Localization
This compound is primarily localized in the cytoplasm and cellular membranes. It can also be found in the nucleus, where it may interact with DNA and nuclear proteins . The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals can also direct this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Hexadienal can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and crotonaldehyde in the presence of a base such as pyridine. The reaction is typically carried out at elevated temperatures (85-90°C) to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of 1,4-hexadien-3-ol. This process involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or other suitable oxidants. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Hexadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sorbic acid, a widely used food preservative.
Reduction: Reduction of this compound can yield 2,4-hexadienol, which is used in the synthesis of other organic compounds.
Cycloaddition: It participates in Diels-Alder reactions to form chiral cycloadducts, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Cycloaddition: The Diels-Alder reaction typically requires a diene and a dienophile under thermal or catalytic conditions.
Major Products:
Sorbic Acid: Formed through oxidation.
2,4-Hexadienol: Formed through reduction.
Chiral Cycloadducts: Formed through cycloaddition reactions.
Scientific Research Applications
2,4-Hexadienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its role in biological systems, particularly its interactions with proteins and enzymes.
Medicine: It serves as an intermediate in the synthesis of mitomycins and antihypercholesterolemic agents.
Comparison with Similar Compounds
2,4-Hexadien-1-ol: Similar in structure but contains a hydroxyl group instead of an aldehyde group.
Sorbic Acid: The oxidized form of 2,4-Hexadienal, used as a food preservative.
2,4-Hexadiene: A hydrocarbon with similar double bond positions but lacks the aldehyde group.
Uniqueness: this compound’s unique reactivity as an α,β-unsaturated aldehyde makes it particularly valuable in organic synthesis and industrial applications. Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and cycloaddition, sets it apart from similar compounds .
Properties
IUPAC Name |
(2E,4E)-hexa-2,4-dienal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3/b3-2+,5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATOPAZDIZEVQF-MQQKCMAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025391 | |
Record name | (2E,4E)-2,4-Hexadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [MSDSonline], Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green | |
Record name | 2,4-Hexadienal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3017 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | (E,E)-2,4-Hexadienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
174 °C; 76 °C @ 30 mm Hg | |
Record name | 2,4-HEXADIENAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 8.1X10+3 mg/L @ 25 °C /Estimated/, Slightly soluble in water; miscible in oils, soluble (in ethanol) | |
Record name | 2,4-HEXADIENAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (E,E)-2,4-Hexadienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.898 @ 20 °C, 0.896-0.902 (20°) | |
Record name | 2,4-HEXADIENAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (E,E)-2,4-Hexadienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
4.81 [mmHg], 4.8 mm Hg @ 25 °C /Estimated/ | |
Record name | 2,4-Hexadienal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3017 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2,4-HEXADIENAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...Mechanistic studies indicated that the forestomach carcinogenesis in rats and mice may be due to depletion of glutathione as a result of oxidative stress induced by /2,4-Hexadienal/. | |
Record name | 2,4-HEXADIENAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
142-83-6, 73506-81-7, 80466-34-8 | |
Record name | Sorbaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Hexadienal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142836 | |
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Record name | Hexadienal | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073506817 | |
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Record name | 2,4-Hexadienal, (2E,4E)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (2E,4E)-2,4-Hexadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025391 | |
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Record name | Hexa-2,4-dienal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.059 | |
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Record name | 2,4-Hexadienal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.316 | |
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Record name | SORBALDEHYDE | |
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Record name | 2,4-HEXADIENAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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